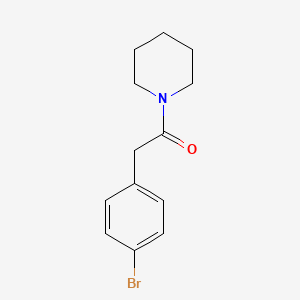

![molecular formula C21H20N6O B2522372 N'-[1-(3,5-二甲苯基)-1H-吡唑并[3,4-d]嘧啶-4-基]-3-甲基苯甲酰肼 CAS No. 1105221-83-7](/img/structure/B2522372.png)

N'-[1-(3,5-二甲苯基)-1H-吡唑并[3,4-d]嘧啶-4-基]-3-甲基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

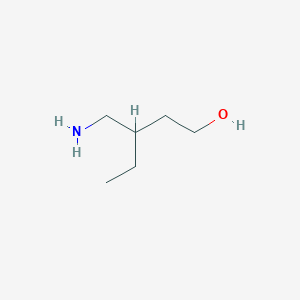

The compound "N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one family, which is known for its potential biological activities, including anticancer properties. The structure of this compound suggests that it may have significant interactions with various biological targets due to the presence of multiple functional groups that are common in pharmacologically active molecules .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves the initial formation of a pyrazole ring, which is then further elaborated to form the pyrimidin-4-one core. For example, the synthesis can start from a simple amino pyrazole carboxylate, which upon hydrolysis and subsequent reactions with different reagents, can yield various substituted pyrazolo[3,4-d]pyrimidin-4-ones . The specific synthesis route for "N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide" is not detailed in the provided papers, but it likely follows similar synthetic strategies involving multiple steps of functionalization and condensation reactions.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction . These techniques allow for the determination of the molecular geometry, electronic structure, and confirmation of the synthesized compounds' identity. The presence of dimethylphenyl and methylbenzohydrazide groups in the compound suggests a complex molecular geometry that could be studied using similar methods to understand its three-dimensional conformation and potential binding modes with biological targets.

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin-4-ones can undergo various chemical reactions, including cycloadditions, to form novel isoxazolines and isoxazoles . They can also participate in condensation reactions with aromatic aldehydes to yield substituted derivatives . The reactivity of the compound can be inferred to be high, given the presence of reactive functional groups that can engage in multiple types of chemical transformations, potentially leading to a diverse array of biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like dimethylphenyl and methylbenzohydrazide can affect the compound's solvation energy, planarity, and overall stability in solution . Additionally, the electronic properties, such as the energy values of sigma to sigma* and sigma to pi* transitions, can provide insights into the compound's reactivity . Theoretical calculations, such as DFT, can be used to predict these properties and understand the compound's behavior in biological systems .

科学研究应用

抗癌活性

研究人员合成了一系列与吡唑并[3,4-d]嘧啶相关的化合物,并研究了它们的潜在抗癌活性。例如,已针对 MCF-7 人类乳腺腺癌细胞系对化合物进行了测试,其中一些化合物显示出有效的抑制活性。值得注意的是,某些衍生物表现出显着的抗肿瘤活性,表明它们作为癌症治疗的新型治疗剂的潜力 (Khaled R. A. Abdellatif 等,2014 年)。对吡唑并[3,4-d]嘧啶-4-氧基衍生物的进一步研究证明了对乳腺癌、非小细胞肺癌和人结直肠腺癌细胞系的显着抗癌活性,突出了化合物作为 EGFR-TK 抑制剂的潜力 (M. Abdelgawad 等,2016 年)。

抗菌和抗菌特性

基于吡唑并[3,4-d]嘧啶的化合物也因其抗菌和抗菌潜力而受到评估。一些研究合成了新型衍生物并评估了它们对各种细菌菌株的活性,显示出良好到优异的抗菌活性。这表明它们在开发新的抗菌剂以对抗耐药细菌感染方面具有潜在应用 (P. P. Deohate 等,2020 年)。此外,已对新型吡唑衍生物(包括具有吡唑并[4,3-d]-嘧啶结构的衍生物)进行了表征和评估,以了解它们的体外抗菌和抗癌活性,进一步强调了这些化合物的多功能性和潜在治疗用途 (H. Hafez 等,2016 年)。

未来方向

作用机制

Target of Action

The primary target of N’-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

N’-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in the G1 phase . This disruption can lead to apoptosis, or programmed cell death, particularly in cancer cells .

Result of Action

The result of the action of N’-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is the significant inhibition of cell growth in various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces significant alterations in cell cycle progression and apoptosis within HCT cells .

属性

IUPAC Name |

N'-[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O/c1-13-5-4-6-16(8-13)21(28)26-25-19-18-11-24-27(20(18)23-12-22-19)17-9-14(2)7-15(3)10-17/h4-12H,1-3H3,(H,26,28)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKGZRMEBSMIAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2522290.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2522292.png)

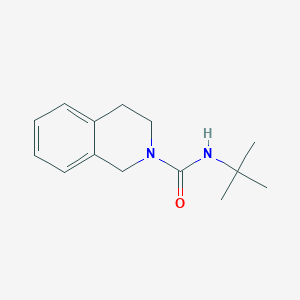

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2522296.png)

![N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2522299.png)

![Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2522301.png)

![4-[(2-chlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2522305.png)

![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522307.png)

![N-(3,4-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2522311.png)